molecular formula C8H15NO2S2 B1315298 7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane CAS No. 77415-66-8

7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane

Cat. No.: B1315298
CAS No.: 77415-66-8
M. Wt: 221.3 g/mol
InChI Key: HBKOFJRXYHQZLG-UHFFFAOYSA-N
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Description

7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane (CAS 1214690-99-9) is a high-value spirocyclic building block with the molecular formula C8H15NO2S2 . This compound features a spirocyclic architecture that is highly relevant in modern drug discovery, adhering to the "escape the flatland" concept by providing a three-dimensional, sp3-rich structure that can improve physicochemical properties and target selectivity . Spirocyclic scaffolds like this azaspiro[4.4]nonane core are advanced intermediates used in the synthesis of biologically active molecules and are frequently explored in medicinal and agrochemistry projects . Related spirocyclic azaspiro[4.4]nonane derivatives have demonstrated significant potential in pharmaceutical research, including application as matrix metalloproteinase (MMP) inhibitors . The methylsulfonyl group in its structure offers a versatile handle for further synthetic modification, making it a valuable and flexible reagent for constructing novel compounds for biological evaluation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-methylsulfonyl-2-thia-7-azaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S2/c1-13(10,11)9-4-2-8(6-9)3-5-12-7-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKOFJRXYHQZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2(C1)CCSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507067
Record name 7-(Methanesulfonyl)-2-thia-7-azaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77415-66-8
Record name 7-(Methylsulfonyl)-2-thia-7-azaspiro[4.4]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77415-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Methanesulfonyl)-2-thia-7-azaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Imines from Ketones and Amines

The initial step involves refluxing the appropriate cyclic ketone with benzylamine in toluene using a Dean–Stark apparatus to remove water and drive imine formation. This step typically achieves nearly quantitative yields of imines, which are used directly in subsequent steps without purification.

Step Reagents & Conditions Outcome
1 Cyclic ketone + benzylamine, toluene, reflux, Dean–Stark trap, 1 h Formation of imines (3b–3d) in ~100% yield

This step is crucial for preparing the imine intermediate that will undergo nucleophilic addition.

Nucleophilic Addition of Allylmagnesium Chloride

The imines are reacted with allylmagnesium chloride (2 M in THF) at low temperature (below −15 °C) to form allylated amines. The reaction mixture is then warmed to room temperature and stirred overnight. This step replaces the previously used allylmagnesium bromide with chloride for better accessibility and cost-effectiveness without compromising yield.

Step Reagents & Conditions Outcome
2 Allylmagnesium chloride (2 M in THF), −20 °C to rt, overnight Allylated amines (4b–4d) with >90% yield

After reaction completion, magnesium salts are precipitated by adding saturated NH4Cl solution, and the organic layer is isolated.

Bromocyclization and One-Pot Functionalization

The allylated amines undergo bromocyclization in a one-pot sequence involving the addition of aqueous HBr (40%), bromine, and triethylamine in dichloromethane. This step forms the spirocyclic brominated intermediates with high purity and yield.

Step Reagents & Conditions Outcome
3 40% aq HBr, Br2, Et3N, CH2Cl2, one-pot Bromocyclized spirocyclic intermediates (6b–6d) in nearly quantitative yield

This modification improves robustness and scalability compared to earlier literature methods.

Reduction and Catalytic Debenzylation

The brominated intermediates are reduced with lithium aluminum hydride (LiAlH4) in THF at 0 °C to room temperature over 72 hours to remove the bromine and reduce the molecule to the corresponding amines. Subsequent catalytic hydrogenolysis removes the benzyl protecting group, yielding the target spirocyclic pyrrolidines.

Step Reagents & Conditions Outcome
4 LiAlH4, THF, 0 °C to rt, 72 h Reduced amines (7b–7d)
5 Catalytic hydrogenolysis Target spirocyclic pyrrolidines

Petasis Reaction for Sulfur-Containing Substrates

For sulfur-containing compounds such as 7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane, the Petasis multicomponent reaction is preferred due to its tolerance of organosulfur groups. This reaction involves the condensation of cyclic ketones, pinacol allylboronate, and ammonia in methanol to form orthogonally protected diamines, which are then processed through the typical synthetic sequence.

Step Reagents & Conditions Outcome
1 Cyclic ketone + pinacol allylboronate + NH3, MeOH Diamines (16p, 16r)
2 Trifluoroacetylation Orthogonally protected diamines (17p, 17r)
3 Standard sequence (bromocyclization, reduction) N-Boc-monoprotected diamines (1p, 1r)

This approach yields 31–43% overall and is considered the most convenient for challenging sulfur-containing spirocycles.

Alternative Route for Unstable Cyclic Ketones

When the corresponding cyclic ketone is unstable or inaccessible (e.g., cyclopropanone derivatives), an alternative approach starts from tert-butyl cyclopropanecarboxylate. This route involves allylation, acidic hydrolysis, and a modified Curtius rearrangement to form key intermediates, which are then converted to the target spirocyclic compound.

Step Reagents & Conditions Outcome
1 tert-Butyl cyclopropanecarboxylate Allylation, hydrolysis, Curtius rearrangement
2 Standard synthetic sequence Target spirocycle (e.g., 4-azaspiro[2.4]heptane)

This method yields about 24% overall and is applicable to small, strained spirocycles.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield Range (%) Notes
Imines formation Cyclic ketone + benzylamine, toluene, reflux ~100 Clean imine formation, no purification
Allylmagnesium chloride addition Allylmagnesium chloride (2 M in THF), −20 °C to rt >90 Replaces allylmagnesium bromide
Bromocyclization 40% aq HBr, Br2, Et3N, CH2Cl2, one-pot ~100 Robust, scalable
Reduction & debenzylation LiAlH4 reduction, catalytic hydrogenolysis High Final step to target spirocycles
Petasis reaction (sulfur substrates) Ketone + pinacol allylboronate + NH3, MeOH 31–43 Best for sulfur-containing compounds
Alternative for unstable ketones tert-Butyl cyclopropanecarboxylate route ~24 For unstable cyclic ketones

Research Findings and Practical Considerations

  • The substitution of allylmagnesium bromide with allylmagnesium chloride improves reagent accessibility and cost without sacrificing yield or purity.
  • One-pot bromocyclization with aqueous HBr and bromine in dichloromethane is more scalable and convenient than previous methods involving methanolic HBr.
  • The Petasis reaction is particularly advantageous for synthesizing sulfur-containing spirocycles, providing better yields and functional group tolerance.
  • For substrates where cyclic ketones are unstable or unavailable, starting from tert-butyl esters and employing Curtius rearrangement offers a viable alternative.
  • The entire synthetic sequence typically involves 5–7 steps, starting from readily available materials, and is amenable to multigram scale synthesis.
  • Enantiomerically pure spirocyclic pyrrolidines can be obtained via chiral preparative methods integrated into these synthetic routes.

Comparison with Similar Compounds

Structural Variations in Spirocyclic Frameworks

Heteroatom Substitution
  • 7-(4-Methylbenzenesulfonyl)-2-oxa-7-azaspiro[3.5]nonane (): Replaces sulfur (thia) with oxygen (oxa) and features a bulkier 4-methylbenzenesulfonyl group. Smaller spiro[3.5]nonane system compared to [4.4], leading to reduced ring strain. Synthesized via methanesulfonyl chloride and potassium tert-butoxide with 73% yield . Key spectral δH 2.42 (s, CH3), νmax 1345–1331 cm⁻¹ (S=O stretch).
  • 2-thia-8-azaspiro[3.5]nonane (): Contains sulfur (thia) and nitrogen (aza) but in a smaller spiro[3.5] system. Molecular formula C7H13NS (MW 143.25), contrasting with the target compound’s larger framework .
Substituent Effects
  • 2-Ethyl-2,7-diazaspiro[4.4]nonane (): Replaces methylsulfonyl with an ethyl group and adds a second nitrogen (diaza). Used in laboratory research; safety data highlight hazards (e.g., skin irritation) .
  • 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane (): Features benzyl and methyl groups on a diazaspiro[3.5] scaffold. Higher molecular weight (230.35 vs. ~237 for the target compound) due to aromatic substituents .

Physicochemical Properties

Compound Molecular Weight Solubility Stability Reference
7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane (estimated) ~237 g/mol Likely polar (DMSO) Stable at 2–8°C (analog data)
3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane 155 g/mol Soluble in DMSO Store at 2–8°C
Ethyl 2-azaspiro[4.4]nonane-7-carboxylate 197.28 g/mol Organic solvents Stable under inert conditions

Biological Activity

7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane is a heterocyclic compound characterized by its unique spiro structure and the presence of both sulfur and nitrogen atoms within its ring system. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and biological research.

The molecular formula of this compound is C8_8H15_{15}NO2_2S2_2, with a molecular weight of 221.34 g/mol. Its structural features allow it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of biologically active derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit or alter the function of these targets, leading to various biological effects. For instance, it has been shown to affect cell signaling pathways and gene expression, which are critical in many physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains and fungi, suggesting potential applications in treating infections.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

Study on Antiviral Activity

A recent study assessed the antiviral properties of sulfonyl-containing compounds similar to this compound against viruses such as West Nile Virus (WNV). The results indicated that compounds with similar structural motifs demonstrated significant antiviral activity, highlighting the potential for developing new antiviral agents based on this scaffold .

Cytotoxicity Evaluation

In another study evaluating cytotoxicity, this compound was tested using the resazurin cell viability assay. The compound displayed a favorable safety profile with low cytotoxic effects on mammalian cell lines, suggesting its suitability for further development as a therapeutic agent .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound Key Features Biological Activity
2-Thia-7-azaspiro[4.4]nonaneLacks methylsulfonyl groupReduced reactivity and biological activity
7-Methylsulfonyl-2-thia-7-azaspiro[4.5]decaneDifferent ring sizePotentially altered chemical properties
3-[N,N-bis(sulfonyl)amino]isoxazolinesSpiro-annulated structureNotable antiviral activity

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane, and how do reaction conditions influence yield?

  • Methodology : Synthesis of analogous spirocyclic compounds (e.g., 2-Methyl-2,7-diazaspiro[4.4]nonane) typically involves cyclization reactions. For example:

  • Step 1 : React 1,1-diamino-2-methylcyclohexane with 1,3-dibromopropane in the presence of a base (e.g., NaOH) to form the spirocyclic core .
  • Step 2 : Introduce the methylsulfonyl group via nucleophilic substitution using methanesulfonyl chloride under anhydrous conditions .
    • Critical Parameters : Solvent choice (e.g., DMF for polar aprotic conditions), temperature (60–80°C), and stoichiometric ratios (1:1.2 for amine:dibromopropane) significantly impact yield (reported 45–68% for similar compounds) .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or distillation for high-purity isolation .

Q. How is the structural characterization of this compound validated?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methylsulfonyl at C7, thia group at C2) .
  • X-ray Crystallography : Resolves spirocyclic geometry (e.g., dihedral angles between fused rings) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+^+ at m/z 262.0845) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Data Reconciliation :

  • Inconsistent IC50_{50} Values : Variability may arise from assay conditions (e.g., cell line differences, solvent DMSO concentration). Normalize data using internal controls (e.g., reference inhibitors) .
  • Structural Confounders : Compare analogs (e.g., sulfur vs. oxygen substituents) to isolate methylsulfonyl-thia effects. For example, 7-Oxa analogs show 10-fold lower kinase inhibition than thia derivatives .
    • Meta-Analysis : Pool data from multiple studies (e.g., PubChem, DSSTox) to identify trends in bioactivity .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methods :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrophilicity at sulfur and nitrogen centers .
  • Molecular Docking : Simulate interactions with biological targets (e.g., protease active sites) using AutoDock Vina. For example, spirocyclic cores exhibit enhanced binding entropy due to conformational rigidity .
    • Validation : Cross-check predictions with experimental data (e.g., Hammett substituent constants for reaction rates) .

Q. What advanced techniques optimize enantiomeric purity during synthesis?

  • Chiral Resolution :

  • Chiral HPLC : Use a Chiralpak AD-H column (heptane/ethanol mobile phase) to separate enantiomers (e.g., >99% ee achieved for 2-azaspiro[4.4]nonane derivatives) .
  • Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts for stereoselective cyclization (e.g., 85% ee reported for similar spiro compounds) .

Key Research Gaps

  • Mechanistic Studies : Elucidate the role of sulfur in stabilizing transition states during nucleophilic substitutions .
  • Toxicology Profiles : Acute toxicity (LD50_{50}) and CYP450 inhibition data are lacking for methylsulfonyl-thia derivatives .

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